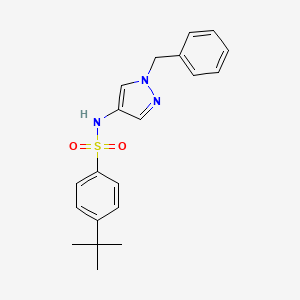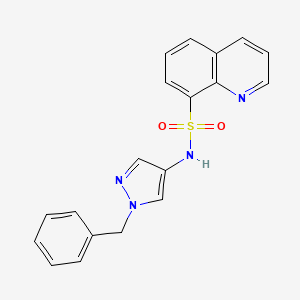![molecular formula C19H14ClF2NO B7518208 2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide](/img/structure/B7518208.png)
2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as "compound X" in scientific literature.
Mecanismo De Acción
The mechanism of action of 2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide in lab experiments is that it is a relatively easy compound to synthesize. Additionally, it has been shown to have potent anti-cancer and anti-inflammatory effects, which make it a promising therapeutic agent for further study. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments that specifically target its activity.
Direcciones Futuras
There are several future directions for research involving 2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide. One future direction is to further investigate its potential as an anti-cancer agent. This could involve studying its effects on different types of cancer cells, as well as investigating its activity in animal models of cancer. Another future direction is to investigate its potential as an anti-inflammatory agent. This could involve studying its effects on different inflammatory pathways, as well as investigating its activity in animal models of inflammatory diseases. Finally, future research could focus on elucidating the compound's mechanism of action, which could help to guide the design of more targeted experiments.
Métodos De Síntesis
The synthesis of 2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide involves several steps. The first step is the synthesis of 2-chloro-4,5-difluorobenzamide, which is achieved by reacting 2-chloro-4,5-difluoroaniline with benzoyl chloride. The second step involves the synthesis of (1R)-1-naphthalen-1-ylethanol, which is achieved by reacting 1-naphthaldehyde with ethylmagnesium bromide. The final step involves the coupling of 2-chloro-4,5-difluorobenzamide with (1R)-1-naphthalen-1-ylethanol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Aplicaciones Científicas De Investigación
2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide has been synthesized for scientific research purposes. It has been used in several studies to investigate its potential as a therapeutic agent for various diseases. For example, it has been studied for its potential as an anti-cancer agent, as well as for its potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2NO/c1-11(13-8-4-6-12-5-2-3-7-14(12)13)23-19(24)15-9-17(21)18(22)10-16(15)20/h2-11H,1H3,(H,23,24)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXPZEAUGBFPEU-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-Difluoromethyl-thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B7518157.png)
![4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B7518165.png)
![1,3-dimethyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-4-sulfonamide](/img/structure/B7518172.png)
![2,4,6-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7518185.png)



![6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7518211.png)
![4-(4-Ethylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B7518218.png)

![4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B7518221.png)
